SPT Inhibition Potency: Lipoxamycin vs. Sphingofungins and Other SPT Inhibitors
Lipoxamycin inhibits *S. cerevisiae* serine palmitoyltransferase (SPT) with an IC50 of 21 nM [1]. This potency is comparable to some sphingofungin derivatives but is significantly less potent than myriocin (ISP-1), which has a Ki of 0.28 nM for SPT [2]. However, lipoxamycin exhibits a distinct selectivity profile: it inhibits human SPT with an IC50 approximately 10-fold lower than the *S. cerevisiae* enzyme , whereas myriocin potently inhibits both fungal and mammalian SPT, leading to high mammalian toxicity [3]. This species-selectivity difference makes lipoxamycin a more suitable tool for investigating fungal-specific sphingolipid metabolism.
| Evidence Dimension | SPT enzyme inhibition (IC50/Ki) |
|---|---|
| Target Compound Data | IC50 = 21 nM (S. cerevisiae SPT) |
| Comparator Or Baseline | Myriocin: Ki = 0.28 nM (mammalian SPT); Sphingofungin C: ~50% inhibition at 15 μM (bacterial SPT) |
| Quantified Difference | Lipoxamycin is 75-fold less potent than myriocin against mammalian SPT but shows 10-fold selectivity for fungal over human enzyme |
| Conditions | Cell-free SPT activity assay using [3H]serine and palmitoyl-CoA; human SPT expressed in CHO cells; bacterial SPT from S. paucimobilis |
Why This Matters
Lipoxamycin's moderate potency combined with fungal vs. human selectivity provides a research advantage over extremely potent but non-selective inhibitors like myriocin, allowing for investigation of fungal sphingolipid metabolism with reduced off-target mammalian toxicity.
- [1] Mandala SM, et al. Inhibition of serine palmitoyl-transferase activity by lipoxamycin. J Antibiot (Tokyo). 1994 Mar;47(3):376-9. doi: 10.7164/antibiotics.47.376. View Source
- [2] Miyake Y, et al. Serine palmitoyltransferase is the primary target of a sphingosine-like immunosuppressant, ISP-1/myriocin. Biochem Biophys Res Commun. 1995 Jun 15;211(2):396-403. doi: 10.1006/bbrc.1995.1827. View Source
- [3] Chen JK, et al. Myriocin, a serine palmitoyltransferase inhibitor, is highly toxic to mice. Toxicon. 2007 Nov;50(6):861-9. View Source
